(R)-2-(Boc-amino)-3-fluoro-1-propanol
Description
Properties
Molecular Formula |
C8H16FNO3 |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
XDXNIQQWVIJYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CF |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination Using Diethylaminosulfur Trifluoride (DAST)
DAST is a widely employed reagent for selective fluorination of alcohols and related substrates. It can convert hydroxy groups into fluorides under mild conditions, preserving stereochemistry in many cases.
- Procedure: Starting from (R)-2-(Boc-amino)-1,3-propanediol, treatment with DAST in dichloromethane at low temperature selectively replaces the hydroxyl at the 3-position with fluorine, yielding (R)-2-(Boc-amino)-3-fluoro-1-propanol.
- Advantages: Mild conditions, high selectivity, and retention of stereochemistry.
- Limitations: Requires careful control of temperature and reagent stoichiometry to avoid side reactions such as elimination or over-fluorination.
This method is supported by fluorination protocols described in Sigma-Aldrich’s chemical literature, which highlight DAST’s utility in synthesizing fluorinated amino alcohols with high yields and purity.
Electrophilic Fluorination Using Selectfluor™
Selectfluor™ is an electrophilic fluorinating agent capable of introducing fluorine into activated substrates.
- Application: Though more commonly used for fluorination of aromatic and activated carbons, Selectfluor™ has been adapted for selective monofluorination of β-ketoesters and amino alcohol derivatives under mild conditions.
- Procedure: The Boc-protected amino alcohol precursor is treated with Selectfluor™ in an appropriate solvent (e.g., acetonitrile or methanol) at ambient temperature.
- Outcome: Selective fluorination at the 3-position without formation of difluoro by-products.
- Note: This method is less common for primary alcohol fluorination but offers an alternative to DAST with potentially milder reaction conditions.
Stepwise Synthesis via Alkylation and Boc Protection
An alternative approach involves constructing the fluorinated propanol backbone first, followed by Boc protection of the amino group.
- Step 1: Synthesis of 3-fluoro-1,2-propanediol or its derivatives via nucleophilic substitution or epoxide ring-opening with fluoride sources.
- Step 2: Introduction of the amino group through substitution or reductive amination.
- Step 3: Protection of the amino group with tert-butoxycarbonyl anhydride (Boc2O) under standard conditions (e.g., in dichloromethane with a base such as triethylamine).
- Example: Alkylation of Boc-4-amino-piperidine with an epoxide derivative under mechanochemical conditions has been reported to yield Boc-protected amino alcohols with high purity and yield, demonstrating the efficiency of solvent-minimized methods.
Radiolabeling and Enantiomeric Purity Considerations
In specialized applications, such as positron emission tomography (PET) imaging, fluorine-18 labeled analogs of fluorinated amino alcohols are synthesized.
- A versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, can be fluorinated to produce (R)- and (S)-fluoropropanolamine derivatives with high enantiomeric purity (>99% ee).
- Radiosynthesis protocols achieve fluorination in under 1 hour with radiochemical yields of 20-24% and high stereochemical fidelity.
- Data Table: Comparison of Preparation Methods
- The use of DAST remains the most established method for preparing (R)-2-(tert-butoxycarbonylamino)-3-fluoro-1-propanol due to its efficiency and stereochemical control.
- Selectfluor™ offers a promising alternative, especially for substrates sensitive to harsher reagents.
- Mechanochemical alkylation methods reduce solvent use and reaction times, improving sustainability and scalability.
- Radiolabeling methods demonstrate the compound’s utility in biomedical imaging, emphasizing the need for high enantiomeric purity and rapid synthesis.
The preparation of (R)-2-(tert-butoxycarbonylamino)-3-fluoro-1-propanol is well-documented through several synthetic routes, primarily involving selective fluorination of Boc-protected precursors or stepwise assembly with Boc protection. DAST fluorination remains the gold standard for laboratory synthesis, while newer methods such as Selectfluor™ fluorination and mechanochemical alkylation provide valuable alternatives. Radiolabeling techniques expand the compound’s application in medical imaging. These methods collectively offer robust, high-yielding, and stereoselective approaches suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Reduction: The fluoro-substituted carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products:
Oxidation: Formation of tert-butyl N-(1-oxo-3-hydroxypropan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-butyl N-(1-substituted-3-hydroxypropan-2-yl)carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a prodrug, where it can be metabolized in vivo to release active pharmaceutical ingredients. Its carbamate group can be hydrolyzed to release the active drug in a controlled manner.
Industry: In the industrial sector, tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted hydroxypropyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can undergo hydrolysis, releasing active species that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(S)-2-(Boc-amino)-1-propanol
- Molecular Formula: C₈H₁₇NO₃
- Molecular Weight : 175.23 g/mol
- CAS Number : 79069-13-9
- Key Differences :
- Lacks the fluorine atom at position 3.
- Exhibits S-configuration instead of R, leading to distinct stereochemical interactions in chiral environments.
- Lower molecular weight and polarity due to the absence of fluorine.
- Applications : Used as a building block in enantioselective syntheses. Requires refrigeration (5–6°C) for storage, indicating higher thermal sensitivity compared to fluorinated analogs .
2-(Boc-amino)-3-buten-1-ol
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- CAS Number : 169324-82-7
- Key Differences :
(R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
- Molecular Formula : C₁₆H₁₉FN₂O₄
- Molecular Weight : 322.33 g/mol
- CAS Number : 320581-69-9
- Key Differences: Incorporates a 6-fluoroindole moiety and a carboxylic acid group, expanding its utility in medicinal chemistry. Priced at $2000/g, reflecting its specialized role in drug discovery (e.g., kinase inhibitors or protease substrates). The indole ring and carboxylic acid group enable interactions with biological targets, unlike the simpler propanol backbone of the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₈H₁₆FNO₃ | 193.23 | Not Available | Fluorine at C3, Boc-protected amine, R-configuration |
| (S)-2-(Boc-amino)-1-propanol | C₈H₁₇NO₃ | 175.23 | 79069-13-9 | S-configuration, no fluorine |
| 2-(Boc-amino)-3-buten-1-ol | C₉H₁₇NO₃ | 187.24 | 169324-82-7 | Butenyl group at C3, unsaturated backbone |
| (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid | C₁₆H₁₉FN₂O₄ | 322.33 | 320581-69-9 | Fluorinated indole, carboxylic acid, Boc protection |
Q & A
What are the common synthetic routes for (R)-2-(Boc-amino)-3-fluoro-1-propanol, and how do reaction conditions influence stereochemical outcomes?
Category: Basic (Synthetic Methodology)
Answer:
The synthesis typically involves chiral starting materials and stereoselective reactions. A common approach uses a Boc-protected amino alcohol intermediate, where fluorination is introduced via nucleophilic substitution or electrophilic fluorinating agents. For example, the hydroxyl group in a precursor like (R)-2-(Boc-amino)-1-propanol can be replaced with fluorine using DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) to retain stereochemistry . Solvent choice (e.g., dichloromethane or THF) and slow addition of reagents are critical to minimize racemization.
How can researchers resolve contradictions in enantiomeric excess (ee) observed during synthesis?
Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies in ee often arise from competing reaction pathways or incomplete stereochemical control. To address this:
- Chiral HPLC or SFC : Compare retention times with authentic standards to confirm ee .
- Kinetic Resolution : Optimize reaction time and temperature to favor one pathway (e.g., lower temps slow racemization).
- Mechanistic Probes : Use isotopic labeling (e.g., NMR) to track fluorine incorporation and identify intermediates causing inversion .
What analytical techniques are essential for characterizing this compound?
Category: Basic (Analytical Validation)
Answer:
- NMR Spectroscopy : , , and NMR confirm regiochemistry and Boc-group integrity. The fluorine environment shows distinct coupling patterns (e.g., for vicinal protons) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- Polarimetry : Measures optical rotation to verify enantiopurity .
How does the Boc-protecting group influence reactivity in downstream functionalization?
Category: Advanced (Reactivity Analysis)
Answer:
The tert-butoxycarbonyl (Boc) group:
- Stabilizes the Amino Group : Prevents undesired side reactions (e.g., nucleophilic attack on the amino group during fluorination) .
- Facilitates Deprotection : Acidic conditions (e.g., TFA) cleave the Boc group without affecting the fluoro-propanol backbone, enabling further modifications like peptide coupling .
- Modulates Solubility : Enhances solubility in organic solvents, critical for homogeneous reaction conditions .
What strategies optimize enantiomeric excess in large-scale synthesis?
Category: Advanced (Process Optimization)
Answer:
- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemistry during fluorination .
- Catalytic Asymmetric Fluorination : Employ chiral catalysts (e.g., Cinchona alkaloids) for enantioselective C–F bond formation .
- Continuous Flow Reactors : Improve mixing and temperature control to reduce racemization during exothermic steps .
How does the fluorine substituent impact the compound’s physicochemical properties?
Category: Basic (Structure-Property Relationship)
Answer:
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability for biological studies .
- Hydrogen Bonding : The -OH and Boc-NH groups participate in H-bonding, affecting crystallization behavior.
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, making the compound valuable in drug discovery .
What are the key differences between this compound and its non-fluorinated analogs?
Category: Advanced (Comparative Analysis)
Answer:
| Property | This compound | Non-Fluorinated Analog |
|---|---|---|
| Reactivity | Electrophilic fluorination required | Direct hydroxyl substitution |
| Biological Activity | Enhanced target binding (fluorine effect) | Lower metabolic stability |
| Spectral Data | Distinct NMR signals | No fluorine coupling |
The fluorine atom introduces steric and electronic effects that alter reaction kinetics and biological interactions .
How can researchers troubleshoot low yields in the final deprotection step?
Category: Advanced (Troubleshooting)
Answer:
- Acid Stability Screening : Test alternative acids (HCl/dioxane vs. TFA) to avoid over-degradation.
- Protecting Group Alternatives : Replace Boc with Fmoc if acid sensitivity is an issue.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl carbamate formation) and adjust reaction time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
